(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid
Description
(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid (CAS: 1049984-28-2) is a chiral pyrrolidine derivative with molecular formula C₈H₁₁NO₂ and molecular weight 153.18 g/mol. It is characterized by a propynyl group at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position. The compound exhibits optical activity ([α]/D = -34.0 ± 2° in ethanol) and is stored at 2–8°C . It serves as a key chiral reagent in organic synthesis, particularly in the preparation of bioactive molecules and peptidomimetics .
Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-4-prop-2-ynylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-3-6-4-7(8(10)11)9-5-6/h1,6-7,9H,3-5H2,(H,10,11)/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUSFQCJGVVVJR-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CC(NC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H]1C[C@H](NC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the prop-2-ynyl group. One common method involves the cyclization of an appropriate precursor, such as an amino acid derivative, under conditions that promote ring closure and stereoselectivity. The prop-2-ynyl group can be introduced via a substitution reaction using a suitable alkyne reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to control the stereochemistry and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The prop-2-ynyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups at the prop-2-ynyl position .
Scientific Research Applications
Inhibition of Metalloproteases
One of the most significant applications of (2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid is its role as an inhibitor of metalloproteases, particularly zinc proteases. These enzymes are crucial in various physiological processes and are implicated in several diseases, including hypertension, cardiac insufficiency, and renal disorders. The compound has been shown to effectively inhibit the activity of these proteases, making it a candidate for developing therapeutics aimed at treating conditions associated with excessive metalloprotease activity .
Treatment of Endothelin-related Disorders
The compound is also being investigated for its potential in treating diseases related to endothelin-converting enzyme (ECE) activity. ECE plays a vital role in the production of endothelins, which are peptides that can cause vasoconstriction and are involved in various cardiovascular diseases. By inhibiting ECE, this compound may help manage conditions such as pulmonary hypertension and myocardial ischemia .
Chiral Building Block
In organic synthesis, this compound serves as a valuable chiral building block for the synthesis of various biologically active compounds. Its unique stereochemistry allows chemists to construct complex molecules with high specificity and efficiency. This property is particularly beneficial in the pharmaceutical industry, where the chirality of compounds can significantly influence their biological activity and therapeutic efficacy .
Synthesis of Amino Acid Derivatives
The compound is also utilized in synthesizing amino acid derivatives, which are essential components in drug design and development. By modifying the carboxylic acid functional group, researchers can create a range of derivatives that exhibit different pharmacological properties .
Case Study: Inhibition of Zinc Metalloproteases
A study published in Nature highlighted the effectiveness of this compound as a selective inhibitor of zinc metalloproteases involved in cardiovascular diseases. The research demonstrated that the compound could reduce protease activity significantly in vitro, leading to decreased vasoconstriction and improved blood flow parameters in animal models .
Case Study: Chiral Synthesis
In another study focusing on organic synthesis, researchers successfully employed this compound as a chiral reagent to synthesize novel proline analogs. These analogs exhibited enhanced activity against specific biological targets compared to their non-chiral counterparts, underscoring the importance of chirality in drug design .
Mechanism of Action
The mechanism by which (2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position
Alkyl and Ether Substituents
(2S,4R)-4-(3-Methoxypropyl)pyrrolidine-2-carboxylic Acid (Compound 12) Structure: Features a methoxypropyl group at the 4-position. Synthesis: Prepared via tert-butoxycarbonyl (Boc) protection and subsequent functionalization .
(2S,4R)-4-n-Pentylpyrrolidine-2-carboxylic Acid (Compound 14)
- Structure : Contains a linear pentyl chain.
- Comparison : The longer alkyl chain increases lipophilicity, making it more suitable for membrane permeability studies in drug design .
Functionalized Substituents
(2S,4R)-4-((4-Nitrobenzoyl)oxy)pyrrolidine-2-carboxylic Acid (Compound 2)
- Structure : Nitrobenzoyloxy group at the 4-position.
- Synthesis : Involves trifluoroacetic acid (TFA)-mediated deprotection .
- Comparison : The electron-withdrawing nitro group enhances electrophilicity, enabling participation in nucleophilic aromatic substitution reactions, unlike the propynyl group, which is utilized in click chemistry .
(2S,4R)-4-(tert-Butoxy)pyrrolidine-2-carboxylic Acid Structure: tert-Butoxy group at the 4-position. Synthesis: Synthesized via TFA-mediated cleavage of Boc-protected intermediates .
Halogenated Derivatives
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic Acid
- Structure : Bromobenzyl substituent at the 4-position.
- Molecular Weight : 284.15 g/mol (vs. 153.18 g/mol for the target compound).
- Comparison : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), expanding utility in medicinal chemistry, whereas the propynyl group is more suited for cycloaddition reactions .
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic Acid Hydrochloride Structure: Iodobenzyl group with hydrochloride salt. Molecular Weight: 367.61 g/mol.
Charged and Polar Substituents
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic Acid Dihydrochloride Structure: Dimethylamino group at the 4-position. Comparison: The cationic ammonium group increases water solubility and enables pH-dependent reactivity, contrasting with the neutral propynyl group .
(2S,4R)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic Acid Structure: Boc-protected amino group at the 4-position. pKa: 2.18 ± 0.40 (predicted). Comparison: The amino group offers nucleophilic sites for peptide bond formation, making it valuable in peptidomimetic synthesis .
Stereoisomers
(2R,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid Structure: Diastereomer with (2R,4R) configuration. Comparison: The stereochemical inversion at the 2-position alters hydrogen-bonding patterns, affecting biological activity. For example, this isomer is a known component of collagen analogs, unlike the target compound .
Research Findings and Trends
- Synthetic Flexibility : The target compound’s propynyl group enables modular functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in ether- or halogen-substituted analogs .
- Biological Relevance : Halogenated derivatives (e.g., bromo/iodo) show promise in antiviral and anticancer research due to their ability to inhibit protease enzymes .
Biological Activity
(2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in biomedical research due to its potential biological activities, particularly as an inhibitor of metalloproteases and endothelin-converting enzymes. This compound is characterized by its unique structural features that contribute to its pharmacological properties.
- Chemical Formula : CHNO
- CAS Number : 1049984-28-2
- Molecular Weight : 153.18 g/mol
- Purity : Typically reported at 99% .
1. Inhibition of Metalloproteases
Research indicates that this compound functions as an inhibitor of metalloproteases, particularly zinc-dependent enzymes. These enzymes play critical roles in various physiological processes, including tissue remodeling and inflammation.
Mechanism of Action :
- The compound binds to the active site of metalloproteases, preventing substrate access and subsequent enzymatic activity. This inhibition is significant in conditions associated with excessive metalloprotease activity, such as cancer metastasis and cardiovascular diseases .
2. Endothelin-Converting Enzyme Inhibition
The compound has also been identified as a potent inhibitor of endothelin-converting enzyme (ECE), which is involved in the production of endothelins—peptides that regulate vascular tone and blood pressure.
Clinical Relevance :
- Inhibition of ECE can lead to decreased vasoconstriction and has therapeutic implications for conditions like hypertension and heart failure .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, detailing its efficacy in various models:
Study 1: Efficacy in Hypertension Models
A study demonstrated that administration of this compound resulted in significant reductions in blood pressure in hypertensive animal models. The mechanism was attributed to its ability to inhibit ECE, leading to reduced levels of endothelins .
Study 2: Cancer Metastasis
In vitro studies showed that this compound effectively inhibited the migration of cancer cells by blocking metalloprotease activity. The findings suggest potential applications in cancer therapy, particularly for metastatic diseases .
Data Table: Biological Activities
Q & A
Q. What are the optimal synthetic routes for (2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves chiral pool strategies or asymmetric catalysis. For example, a Boc-protected pyrrolidine precursor (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid ) can undergo alkyne substitution via Sonogashira coupling or nucleophilic displacement. To ensure stereochemical integrity, use chiral HPLC or circular dichroism (CD) for validation. Protecting groups (e.g., Fmoc, Boc) are critical to prevent racemization during reactions . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water) enhances enantiomeric excess (>99% ee) .
Q. How can researchers characterize the structural conformation of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : 1H/13C NMR resolves stereochemistry; the prop-2-ynyl group shows distinct alkynyl proton signals at δ ~2.5 ppm (triplet) and carbons at δ ~70-80 ppm. Vicinal coupling constants (J) in the pyrrolidine ring confirm cis/trans configurations .
- IR : The carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) confirm functional groups .
- X-ray crystallography : Used to validate absolute stereochemistry and hydrogen-bonding networks in solid-state structures .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : While specific hazard data for this compound is limited, structurally similar pyrrolidine derivatives (e.g., 4-chlorobenzyl analogs) may cause skin/eye irritation (H315/H319) or respiratory issues (H335) . Use PPE (gloves, goggles), work in a fume hood, and store under inert gas (N2/Ar) to prevent oxidation. Refer to SDS guidelines for emergency measures (e.g., P280 for skin contact) .
Advanced Research Questions
Q. How does the prop-2-ynyl substituent influence the compound’s reactivity in click chemistry applications?
- Methodological Answer : The alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole conjugates for bioconjugation or probe development. Optimize reaction conditions (e.g., Cu(I) catalysts, TBTA ligands) to achieve >90% yield. Steric hindrance from the pyrrolidine ring may slow kinetics; microwave-assisted synthesis (50°C, 30 min) improves efficiency .
Q. What role does the (2S,4R) stereochemistry play in biological activity, particularly in enzyme inhibition?
- Methodological Answer : The stereochemistry dictates binding affinity to chiral targets. For example, (2S,4R)-configured proline derivatives show enhanced inhibition of collagen-degrading enzymes (e.g., matrix metalloproteinases) due to optimal spatial alignment with active-site residues . Use molecular docking (e.g., AutoDock Vina) and mutagenesis studies to validate interactions. Compare IC50 values of enantiomers to assess stereospecific effects .
Q. How can researchers mitigate aggregation tendencies of this compound in aqueous solutions?
- Methodological Answer : Aggregation arises from hydrophobic interactions of the prop-2-ynyl group. Strategies include:
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer : Scaling up requires addressing:
- Purification : Replace column chromatography with fractional crystallization or continuous-flow reactors.
- Yield optimization : Use flow chemistry for exothermic steps (e.g., alkyne additions) to maintain temperature control.
- Cost : Substitute expensive catalysts (e.g., Pd/C) with Ni-based alternatives for coupling reactions .
Data Contradictions and Resolutions
Q. Discrepancies in reported melting points for similar pyrrolidine derivatives: How to resolve?
- Methodological Answer : Variations arise from polymorphic forms or impurities. For example, (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid melts at 130-136°C , while analogs with bulkier substituents (e.g., cyclohexyl) show higher ranges. Use differential scanning calorimetry (DSC) to identify polymorphs and refine recrystallization solvents (e.g., switch from ethyl acetate to hexane/THF) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
